molecular formula C18H18ClN3O2 B6626479 N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide

Cat. No. B6626479
M. Wt: 343.8 g/mol
InChI Key: TWECAVLKMVFKAU-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of pyridinecarboxamides. CP-945,598 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are widely expressed in the central nervous system and are involved in the regulation of various physiological processes, including pain, inflammation, and anxiety. By blocking CB1 receptors, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and physiological effects:
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been studied for its anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has several advantages for lab experiments, including its selectivity for CB1 receptors and its well-characterized mechanism of action. However, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide also has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for the study of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide. One area of research is the development of more potent CB1 receptor antagonists that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the potential therapeutic applications of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide in other diseases, such as epilepsy and neurodegenerative disorders. Additionally, the development of new methods for the synthesis of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide and related compounds could lead to the discovery of new drugs with improved therapeutic properties.

Synthesis Methods

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(5-chloro-2-hydroxyphenyl)pyrrolidine-1-carboxamide in the presence of a base to produce N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide.

Scientific Research Applications

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and anxiety. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been studied for its anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12-10-13(6-7-20-12)17(23)21-16-11-14(19)4-5-15(16)18(24)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWECAVLKMVFKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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